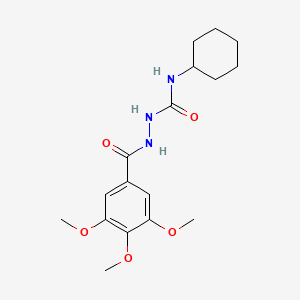![molecular formula C20H25FN2O2 B6071738 7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071738.png)
7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam that contains a diazaspiro[4.5]decan framework, which makes it an interesting compound for pharmacological research.5]decan-6-one.
Mecanismo De Acción
The mechanism of action of 7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor pathways. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which reduces inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potential anti-inflammatory, anti-tumor, and neuroprotective properties. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of other types of cancer. Additionally, researchers can explore alternative synthesis methods that are more efficient and scalable.
Métodos De Síntesis
The synthesis of 7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is a complex process that involves several steps. The first step is the preparation of 2,7-diazaspiro[4.5]decan-1-one, which is then treated with 4-fluorobenzyl bromide to obtain 7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one. The final step involves the reaction of 7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one with pent-4-enoyl chloride to obtain the desired compound.
Aplicaciones Científicas De Investigación
7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-2-3-5-18(24)23-13-11-20(15-23)10-4-12-22(19(20)25)14-16-6-8-17(21)9-7-16/h2,6-9H,1,3-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWUQUDSENNRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6071666.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)
![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6071710.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)

![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)
![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071745.png)
![methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B6071753.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)